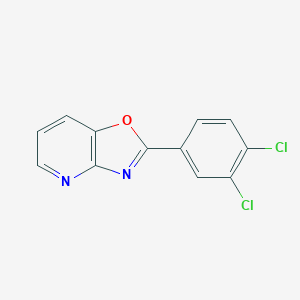![molecular formula C13H10N2O B221739 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine, also known as OX-M, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In We will also discuss the current scientific research applications of OX-M and list future directions for further research.
作用機序
The mechanism of action of 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine is not fully understood, but it is believed to act as a modulator of the GABAergic system. This system plays a critical role in the regulation of neurotransmitter activity in the brain. This compound has been found to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmitter activity. This effect may contribute to the compound's therapeutic potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects. The compound has also been found to have potential neuroprotective effects, which may contribute to its therapeutic potential in the treatment of neurological disorders. This compound has been shown to modulate the activity of various neurotransmitter systems, including the GABAergic system.
実験室実験の利点と制限
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations may make it challenging to study the compound in vivo.
将来の方向性
There are several future directions for research on 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine. One potential area of research is the development of new drugs based on the compound's structure and mechanism of action. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of neurological disorders and pain. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on various neurotransmitter systems.
合成法
The synthesis of 2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine involves a multi-step process that begins with the reaction between 3-methylphenylhydrazine and 2-chloro-4,5-dihydrothiazole. This reaction yields 2-(3-methylphenyl)-4,5-dihydro-1,3-thiazole, which is then reacted with 2-bromo-6-chloropyridine to form this compound. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. The compound has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-(3-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10N2O/c1-9-4-2-5-10(8-9)13-15-12-11(16-13)6-3-7-14-12/h2-8H,1H3 |
InChIキー |
YOXMXWPYYDWUNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)


![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)

![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)